tert-Butyl 2-cyano-1H-indole-1-carboxylate
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Overview
Description
tert-Butyl 2-cyano-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a tert-butyl group, a cyano group, and an indole moiety, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-cyano-1H-indole-1-carboxylate typically involves the reaction of indole derivatives with tert-butyl chloroformate and cyanide sources. One common method includes the use of tert-butyl chloroformate and potassium cyanide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-cyano-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyano group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
tert-Butyl 2-cyano-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored as a potential lead compound for drug development due to its structural similarity to bioactive indole derivatives.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-cyano-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The cyano group and indole moiety play crucial roles in binding to target proteins and influencing their activity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 1-indolecarboxylate: Similar structure but lacks the cyano group.
tert-Butyl 3-formyl-1H-indole-1-carboxylate: Contains a formyl group instead of a cyano group.
tert-Butyl indoline-1-carboxylate: An indoline derivative with a similar tert-butyl group.
Uniqueness
tert-Butyl 2-cyano-1H-indole-1-carboxylate is unique due to the presence of both the cyano group and the indole moiety, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable intermediate in the synthesis of diverse organic compounds and potential pharmaceuticals .
Properties
Molecular Formula |
C14H14N2O2 |
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Molecular Weight |
242.27 g/mol |
IUPAC Name |
tert-butyl 2-cyanoindole-1-carboxylate |
InChI |
InChI=1S/C14H14N2O2/c1-14(2,3)18-13(17)16-11(9-15)8-10-6-4-5-7-12(10)16/h4-8H,1-3H3 |
InChI Key |
JTHBMNDUCMMFDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1C#N |
Origin of Product |
United States |
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